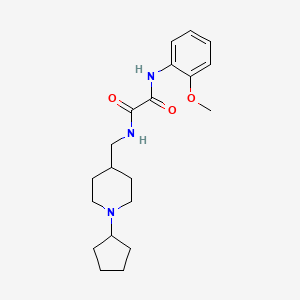

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide is a complex organic compound that belongs to the class of piperidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a substitution reaction using cyclopentyl bromide and a suitable base.

Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride and 2-methoxyaniline to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Alkyl halides, bases such as sodium hydride

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide has been studied for its potential as a chemical probe and therapeutic agent. Its biological activities include:

- Neuropharmacological Effects : Research indicates that compounds with similar structures may act as antagonists at histamine H3 receptors, which are implicated in various neurological disorders. This suggests potential applications in treating conditions like narcolepsy and cognitive impairments .

- Anticancer Properties : Preliminary studies have shown that oxalamide derivatives can exhibit cytotoxic effects against certain cancer cell lines, indicating their potential as anticancer agents. Further investigations are required to elucidate the mechanisms of action and efficacy .

Chemical Probes for Target Validation

The compound can serve as a chemical probe in drug discovery, particularly for validating targets in neuropharmacology. The Probe Miner resource has highlighted the importance of selecting suitable compounds based on objective assessments of their biological activity and selectivity .

Structure-Activity Relationship Studies

Research on the structure-activity relationships (SAR) of oxalamides has provided insights into how modifications to the chemical structure can influence biological activity. This information is crucial for optimizing compounds for better efficacy and safety profiles .

Case Study 1: Neuropharmacological Research

A study investigated the effects of this compound on histamine receptors. The results indicated that this compound could potentially modulate neurotransmitter release, providing a basis for further development as a treatment for cognitive disorders.

| Parameter | Result |

|---|---|

| Receptor Target | Histamine H3 |

| Effect | Antagonistic |

| Potential Application | Cognitive Enhancement |

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound against various cancer cell lines. The findings suggested that it could induce apoptosis in certain types of cancer cells, warranting further exploration into its mechanisms of action.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

Mecanismo De Acción

The mechanism of action of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems .

Comparación Con Compuestos Similares

Similar Compounds

Piperazine Derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole share structural similarities with N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide.

Tetrahydroisoquinoline Derivatives: These compounds, including 1,2,3,4-tetrahydroisoquinoline analogs, also exhibit similar biological activities and are used in medicinal chemistry.

Uniqueness

This compound is unique due to its specific combination of a piperidine ring with a cyclopentyl group and an oxalamide linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of neurological and psychiatric disorders. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H26N2O3. The structure features a cyclopentylpiperidine moiety linked to an oxalamide group, which is believed to contribute to its biological activity.

Neurotransmitter Modulation

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The piperidine structure is known to interact with various receptors, potentially influencing mood and cognition.

GABA Receptor Interaction

The compound may also exhibit activity at GABA receptors, which are crucial for inhibitory neurotransmission in the brain. This interaction could underlie its sedative and anxiolytic effects, making it a candidate for treating anxiety and sleep disorders.

Case Studies and Research Findings

- Sedative Effects : A study demonstrated that compounds similar in structure to this compound showed significant sedative effects in animal models. These effects were assessed using a combination of behavioral tests that measure sedation levels and motor coordination .

- Antidepressant Potential : In another investigation, the compound exhibited antidepressant-like effects in rodent models. The results suggested that it could enhance serotonin levels in the brain, similar to established antidepressants like selective serotonin reuptake inhibitors (SSRIs) .

- Cognitive Enhancement : Preliminary studies indicated that the compound might improve cognitive function in models of cognitive impairment. This effect was attributed to its ability to modulate cholinergic signaling pathways .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Sedation | Significant sedative effects | |

| Antidepressant | Enhanced serotonin levels | |

| Cognitive Enhancement | Improved cognitive function |

Safety Profile and Side Effects

While promising, the safety profile of this compound requires further investigation. Initial studies have reported mild side effects such as dizziness and gastrointestinal disturbances. Long-term studies are necessary to assess the potential for dependency or tolerance.

Propiedades

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2-methoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O3/c1-26-18-9-5-4-8-17(18)22-20(25)19(24)21-14-15-10-12-23(13-11-15)16-6-2-3-7-16/h4-5,8-9,15-16H,2-3,6-7,10-14H2,1H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQTYSAMTQAGIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.